molecular formula C5H5BrN2O2 B14010934 5-Bromo-3-methylpyrimidine-2,4(1h,3h)-dione CAS No. 6832-03-7

5-Bromo-3-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B14010934
CAS No.: 6832-03-7
M. Wt: 205.01 g/mol
InChI Key: MIPBHTPYTFQWKA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione (CAS: 6327-97-5) is a halogenated pyrimidine derivative with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol . Its structure features a bromine atom at position 5 and a methyl group at position 3 of the pyrimidine-dione core (Figure 1). Key physico-chemical properties include:

  • Melting Point: Not explicitly reported, but derivatives with similar substituents (e.g., 5-bromo-6-methyl analogs) exhibit high melting points (>250°C) .
  • Solubility: Typically stored at room temperature, suggesting moderate stability in organic solvents .
  • Spectral Data: The compound’s IR and NMR profiles align with pyrimidine-dione scaffolds, characterized by carbonyl (C=O) stretches near 1700 cm⁻¹ and deshielded proton signals in the aromatic region .

Applications This compound is primarily used as a biochemical reagent in pharmaceutical research, particularly in synthesizing fused heterocyclic systems (e.g., spiro-pyrano derivatives) .

Properties

CAS No.

6832-03-7

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

5-bromo-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H5BrN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10)

InChI Key

MIPBHTPYTFQWKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the bromination of 3-methyluracil. The reaction is carried out using bromine in an acetic acid medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 5-amino-3-methylpyrimidine-2,4(1H,3H)-dione, 5-thio-3-methylpyrimidine-2,4(1H,3H)-dione, and 5-alkoxy-3-methylpyrimidine-2,4(1H,3H)-dione.

    Oxidation and Reduction Reactions: Products include N-oxides and dihydropyrimidines, respectively.

Scientific Research Applications

5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom at the 5th position enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound can also undergo metabolic transformations to form active metabolites that exert their effects.

Comparison with Similar Compounds

Halogenated Pyrimidinediones

Table 1: Key Halogenated Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
5-Bromo-3-methylpyrimidine-2,4-dione Br (C5), CH₃ (C3) C₅H₅BrN₂O₂ 205.01 Not reported
5-Bromo-6-methylpyrimidine-2,4-dione Br (C5), CH₃ (C6) C₅H₇BrN₂O₂ 207.03 265–267 (dec)
5-Bromo-6-ethylpyrimidine-2,4-dione Br (C5), C₂H₅ (C6) C₆H₉BrN₂O₂ 221.05 265–267 (dec)
5-Chloropyrimidine-2,4-dione Cl (C5) C₄H₃ClN₂O₂ 146.54 Not reported

Key Observations :

  • Positional Effects : Bromine at C5 enhances electrophilic reactivity compared to chlorine analogs, making it more reactive in cross-coupling reactions .
  • Steric Influence : The 6-methyl and 6-ethyl derivatives exhibit higher thermal stability (melting points >250°C) due to increased steric hindrance .

Alkyl-Substituted Derivatives

Table 2: Alkyl-Modified Pyrimidinediones

Compound Name Substituents Molecular Formula Key Properties References
5-Bromo-3-cyclopentyl-1,6-dimethylpyrimidine-dione Br (C5), cyclopentyl (C3), CH₃ (C1, C6) Not fully reported Likely low solubility due to bulky groups
1,3-Dimethylpyrimidine-2,4,6-trione CH₃ (C1, C3) C₆H₈N₂O₃ Enhanced solubility in polar solvents

Reactivity Insights :

  • Bulky substituents (e.g., cyclopentyl) reduce solubility but improve selectivity in targeting hydrophobic binding pockets .
  • Methyl groups at N1/N3 positions (e.g., 1,3-dimethyl derivatives) stabilize the lactam tautomer, altering hydrogen-bonding capacity .

Fused-Ring Systems

Examples :

  • 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione (CAS: 20419-74-3): Incorporates a pyrrole ring fused to pyrimidine-dione, increasing π-conjugation and UV absorption .
  • Spiro-pyrano derivatives: Synthesized from 5-bromo-3-methylpyrimidine-dione, exhibiting antimicrobial activity .

Key Differences :

  • Fused systems exhibit redshifted UV-Vis spectra due to extended conjugation, unlike simpler pyrimidinediones .
  • Biological activity is enhanced; e.g., spiro-pyrano derivatives show promising antibacterial properties .

Amino-Substituted Derivatives

Table 3: Amino-Functionalized Analogs

Compound Name Substituents Molecular Formula Applications References
6-Amino-5-bromopyrimidine-2,4-dione NH₂ (C6), Br (C5) C₅H₆BrN₃O₂ Intermediate in anticancer agents
5-Amino-1-methyl-3-(2-methylbutyl)-dione NH₂ (C5), CH₃ (C1), branched alkyl (C3) C₁₀H₁₇N₃O₂ Not reported; likely for targeted drug delivery

Functional Impact :

  • Amino groups at C5 or C6 enable nucleophilic reactions (e.g., Schiff base formation), broadening utility in medicinal chemistry .

Biological Activity

5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione is a significant compound in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Structural Characteristics

The molecular formula of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione is C7H7BrN2O2C_7H_7BrN_2O_2, with a molecular weight of approximately 219.05 g/mol. The presence of a bromine atom at the 5-position and a methyl group at the 3-position of the pyrimidine ring contributes to its reactivity and biological interactions.

The biological activity of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with nucleic acids and proteins. Key mechanisms include:

  • Hydrogen Bonding : The ethylamino group can form hydrogen bonds with target biomolecules, enhancing binding affinity.
  • Electrostatic Interactions : These interactions may influence enzyme activities and nucleic acid stability.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, which is crucial for molecular recognition processes.

Antiinflammatory Properties

Preliminary studies indicate that derivatives of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione may exhibit anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are pivotal in the inflammatory response and pain pathways .

Antimicrobial Activity

Research has shown that related pyrimidine derivatives possess significant antibacterial properties. For instance, compounds structurally similar to 5-Bromo-3-methylpyrimidine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione:

  • Cyclooxygenase Inhibition : A study demonstrated that certain derivatives inhibited COX enzymes effectively, showcasing their potential as anti-inflammatory agents. The IC50 values were reported in the range of micromolar concentrations.
  • Antimicrobial Testing : In vitro assays indicated that some pyrimidine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests strong antibacterial properties that warrant further exploration .

Data Table: Biological Activities Summary

Activity TypeCompoundTargetIC50/MIC ValueReference
Anti-inflammatory5-Bromo derivativesCOX-1/COX-2Micromolar range
AntimicrobialPyrimidine derivativesS. aureus/E. coli0.0039 - 0.025 mg/mL

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